molecular formula C5H8IN3O2S B13882850 4-iodo-N,N-dimethylpyrazole-1-sulfonamide

4-iodo-N,N-dimethylpyrazole-1-sulfonamide

Cat. No.: B13882850
M. Wt: 301.11 g/mol
InChI Key: ZAJNNXVBGIXCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N,N-dimethylpyrazole-1-sulfonamide is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of iodine and sulfonamide groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N,N-dimethylpyrazole-1-sulfonamide typically involves the iodination of N,N-dimethylpyrazole-1-sulfonamide. One common method includes the use of iodine and ammonium hydroxide to achieve the iodination process . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-iodo-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets. The presence of the iodine and sulfonamide groups allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, depending on the specific structure and functional groups present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-N,N-dimethylpyrazole-1-sulfonamide is unique due to the presence of both iodine and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-iodo-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNNXVBGIXCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.